molecular formula C7H6ClN3 B2940355 2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine CAS No. 71139-94-1

2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B2940355
CAS No.: 71139-94-1
M. Wt: 167.6
InChI Key: KGIPMUQPJGNQOT-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine ( 71139-94-1) is a high-value chemical intermediate in medicinal chemistry research. The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged structure in drug discovery, isosteric with purines, which allows it to interact with a variety of biological targets . This scaffold has demonstrated significant potential in diverse therapeutic areas, including as inhibitors of viral replication and in the development of anti-tumor agents . The reactive chloromethyl group at the 2-position provides a versatile handle for further synthetic modification, enabling researchers to create amide, amine, or ether linkages to develop structure-activity relationships (SAR) or to conjugate the heterocyclic core to other pharmacophores. As such, this compound is a critical building block for the synthesis of more complex molecules aimed at treating proliferative disorders, infectious diseases, and cardiovascular conditions . Handle with care; refer to the SDS for safe laboratory practices. For Research Use Only. Not for human consumption.

Properties

IUPAC Name

2-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-5-6-9-7-3-1-2-4-11(7)10-6/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIPMUQPJGNQOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C=C1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine typically involves the cyclization of 1,2,4-triazole derivatives with appropriate pyridine precursors. One common method involves the reaction of 1,2,4-triazol-5-amine with ethyl 4-chloro-3-oxobutanoate in the presence of acetic acid to form an intermediate, which is then treated with phosphorus oxychloride to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group at position 2 is a reactive site for nucleophilic substitution reactions. This functional group can undergo displacement with various nucleophiles to generate derivatives.

Example Reaction Pathway
Reaction of 2-(chloromethyl)- triazolo[1,5-a]pyridine (A ) with amines or thiols:

A+NuB(Nu=NH2R,SH)\textbf{A}+\text{Nu}^-\rightarrow \textbf{B}\,(\text{Nu}=\text{NH}_2\text{R},\text{SH}^-)

This reaction is typically facilitated by polar aprotic solvents (e.g., DMF, DMSO) and mild heating (60–80°C).

Cross-Coupling Reactions

The triazolo[1,5-a]pyridine core exhibits compatibility with transition-metal-catalyzed coupling reactions. While no direct examples are provided, analogous substrates (e.g., iodo derivatives) undergo:

a. Suzuki-Miyaura Coupling
Reaction with arylboronic acids using Pd catalysts:

A+ArB OH 2Pd PPh3 4C(Ar=aryl)\textbf{A}+\text{ArB OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\textbf{C}\,(\text{Ar}=\text{aryl})

Yields depend on steric and electronic factors of the boronic acid (e.g., 4-methoxyphenylboronic acid gave 88% yield in related systems) .

b. Sonogashira Coupling
Coupling with terminal alkynes under Pd/Cu catalysis:

A+RC CHPd CuD(R=aryl alkyl)\textbf{A}+\text{RC CH}\xrightarrow{\text{Pd Cu}}\textbf{D}\,(\text{R}=\text{aryl alkyl})

For example, coupling with 4-ethylnylanisole delivered 61% yield in a similar system .

Cycloaddition and Annulation Reactions

The triazole ring can participate in cycloaddition reactions. For instance:

a. [3+2] Cycloaddition
Reaction with nitriles or alkynes under microwave irradiation to form fused heterocycles .

b. Boulton-Katritzky Rearrangement
Under basic conditions, the chloromethyl group may facilitate ring expansion or rearrangement, though this requires further experimental validation .

Functionalization via Metal-Mediated C–H Activation

Copper or palladium catalysts enable C–H functionalization at positions adjacent to the triazole ring. For example:

a. C–H Amidation/Arylation
Reaction with dioxazolones or aryl halides in the presence of Cu(OAc)₂ or Pd(OAc)₂ .

b. Oxidative Coupling
I₂/KI-mediated oxidative N–N bond formation could modify substituents on the triazole core .

Hydrolysis and Oxidation

The chloromethyl group is susceptible to hydrolysis under acidic or basic conditions:

AH2O NaOHE(2 hydroxymethyl derivative)\textbf{A}\xrightarrow{\text{H}_2\text{O NaOH}}\textbf{E}\,(\text{2 hydroxymethyl derivative})

Further oxidation of the hydroxymethyl group could yield the corresponding carboxylic acid.

Challenges and Considerations

  • Steric Hindrance : Bulky substituents on the triazole ring may reduce coupling efficiency.

  • Solvent Effects : Polar aprotic solvents (toluene, DMF) optimize yields in microwave-mediated reactions .

  • Catalyst Selection : Pd(PPh₃)₄ outperforms other catalysts in coupling reactions .

Scientific Research Applications

2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine, highlighting differences in substituents, synthesis methods, and applications:

Compound Structure/Substituents Synthetic Method Key Applications References
This compound 2-position: -CH₂Cl Microwave-assisted, catalyst-free tandem reaction (enaminonitriles + benzohydrazides) Intermediate for pharmaceuticals/agrochemicals
5-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride 5-position: -CH₂Cl Not explicitly described; likely via nucleophilic substitution Unspecified biological activity
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine Pyrimidine core; 7-Cl, 5-CH₃ Multi-component coupling reactions Antibacterial agents (e.g., vs. Enterococcus faecium)
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine 6-position: Br Suzuki coupling or halogenation Building block for kinase inhibitors
Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate Pyrimidine core; 5,7-CH₃; 2-COOEt Cyclocondensation of amidines with esters Herbicide development (acetolactate synthase inhibition)

Structural and Electronic Differences

  • Core Heterocycle :

    • Pyridine vs. pyrimidine: Pyrimidine-containing analogs (e.g., 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine) exhibit enhanced π-π stacking interactions in biological targets compared to pyridine-based systems .
    • Halogen position: Bromine at the 6-position (6-bromo derivatives) increases steric hindrance, reducing reactivity compared to chloromethyl-substituted analogs .
  • Substituent Effects :

    • Chloromethyl (-CH₂Cl) at the 2-position provides a versatile handle for cross-coupling or alkylation reactions, enabling diversification into libraries of bioactive molecules .
    • Methyl and carboxylate groups (e.g., ethyl 5,7-dimethyl derivatives) improve solubility and bioavailability, critical for agrochemical applications .

Physicochemical Properties

Property This compound 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine
Molecular Weight 183.6 g/mol 168.58 g/mol 198.02 g/mol
Melting Point Not reported 215–217°C 145–147°C
LogP ~1.8 (predicted) 2.1 2.5
Solubility (H₂O) Low Moderate (DMF/THF) Low

Biological Activity

2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic applications, mechanisms of action, and related research findings.

Chemical Structure and Properties

The chemical formula of this compound is C7H6ClN3C_7H_6ClN_3 with a molecular weight of 167.6 g/mol. The compound features a triazole ring fused to a pyridine structure, which contributes to its biological reactivity.

Research indicates that compounds in the [1,2,4]triazolo class can inhibit various biological targets. Specifically, this compound has been identified as an inhibitor of AXL receptor tyrosine kinase function. This inhibition is significant as AXL is implicated in several proliferative conditions, including various cancers. The inhibition of AXL can lead to reduced tumor growth and metastasis by affecting cellular signaling pathways associated with cancer progression .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance:

  • In Vitro Studies : Compounds derived from [1,2,4]triazolo[1,5-a]pyridine scaffolds have shown selective cytotoxicity against cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells. One study reported that derivatives exhibited IC50 values in the low micromolar range against various cancer types .
  • In Vivo Studies : Animal models treated with these compounds displayed significant tumor regression compared to control groups. The pharmacokinetic profiles indicated favorable absorption and distribution characteristics that enhance their therapeutic potential .

Other Biological Activities

Beyond anticancer properties, this compound has been investigated for:

  • Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains and fungi.
  • Anti-inflammatory Effects : Compounds within this class have demonstrated the ability to modulate inflammatory responses in preclinical models.

Case Study 1: Inhibition of AXL Kinase

A study investigated the effects of this compound on AXL kinase activity. The results indicated a dose-dependent inhibition of AXL signaling pathways in cultured cancer cells. This inhibition led to reduced cell migration and invasion capabilities in vitro.

Case Study 2: Synthesis and Evaluation

A series of derivatives were synthesized through microwave-assisted methods to enhance yields and reduce reaction times. These derivatives were evaluated for their biological activities against several cancer cell lines. Notably, compounds with specific substitutions on the triazole ring exhibited enhanced potency compared to unsubstituted analogs .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Result Reference
Anticancer (IC50)Low micromolar range against various cancers
AXL InhibitionSignificant reduction in tumor growth
AntimicrobialEffective against select bacterial strains
Anti-inflammatoryModulation of inflammatory markers

Q & A

Q. Table 1: Comparative Synthesis Methods

MethodReagents/ConditionsYield (%)Reference
Oxidative CyclizationPhI(OAc)₂, DMF, 25°C75
Cu-Catalyzed CouplingCuBr, 1,10-phenanthroline, O₂85
TFAA-Mediated CyclizationTFAA, CH₂Cl₂, reflux62

How can structural contradictions in NMR and crystallographic data be resolved for triazolopyridine derivatives?

Q. Basic Characterization

  • ¹H/¹³C NMR : Key signals include downfield shifts for the triazole ring protons (δ 8.2-8.5 ppm) and chloromethyl groups (δ 4.3-4.7 ppm). Discrepancies arise from tautomerism or solvent effects .
  • X-ray Crystallography : Confirms planar triazolopyridine cores and bond lengths (e.g., N–N = 1.32 Å), resolving ambiguities in substituent positioning .

Q. Advanced Resolution Strategies

  • Variable-Temperature NMR : Identifies dynamic processes (e.g., ring puckering) causing signal splitting .
  • DFT Calculations : Predicts stable tautomers and validates experimental data .

What methodologies are used to evaluate the biological activity of triazolopyridine derivatives, and how do structural modifications alter efficacy?

Q. Basic Screening Protocols

  • Antimicrobial Assays : MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) via broth microdilution .
  • Antioxidant Activity : DPPH radical scavenging assays measure EC₅₀ values (e.g., 13 µM for compound 13 in C. elegans) .

Q. Advanced Structure-Activity Relationships (SAR)

  • Chloromethyl Group : Enhances lipophilicity, improving blood-brain barrier penetration in kinase inhibitors .
  • Heterocyclic Fusion : Pyridine vs. isoquinoline cores alter adenosine receptor binding affinity (e.g., A2A IC₅₀ = 0.8 nM for triazoloquinolines) .

Q. Table 2: Biological Activity of Derivatives

DerivativeTarget/ActivityIC₅₀/EC₅₀Reference
5-Chloro-2-amineJAK2 Inhibition12 nM
7-BromoAntifungal (C. albicans)8 µg/mL
8-(2,4-Dichlorophenyl)Anticancer (HeLa cells)1.2 µM

How can mechanistic studies explain unexpected byproducts during triazolopyridine synthesis?

Q. Advanced Mechanistic Insights

  • Dimroth Rearrangement : Nitro-substituted intermediates (e.g., 5-nitropyridine) undergo thermal rearrangement, converting triazolo[4,3-a]pyridines to [1,5-a] isomers .
  • Oxidative Side Reactions : Competing N–N vs. N–S bond formation in thiourea precursors leads to thiadiazole byproducts; PhI(OAc)₂ selectivity mitigates this .

Q. Experimental Design Tips

  • Kinetic Control : Lower temperatures (0-25°C) favor desired cyclization over rearrangement .
  • In Situ Monitoring : HPLC-MS tracks intermediate stability and guides reagent addition rates .

What analytical techniques ensure purity and stability of triazolopyridine derivatives under storage?

Q. Basic Quality Control

  • HPLC-PDA : Purity >98% achieved using C18 columns (ACN/H₂O gradient, 0.1% TFA) .
  • Stability Studies : Accelerated degradation (40°C/75% RH for 4 weeks) identifies hygroscopic chloromethyl groups as instability hotspots; silica gel desiccants are recommended .

Q. Advanced Degradation Pathways

  • Hydrolysis : Chloromethyl groups hydrolyze to hydroxymethyl derivatives in aqueous buffers (pH >7); lyophilization or inert-atmosphere storage mitigates this .

How are triazolopyridines applied in material science, and what design principles optimize their performance?

Q. Advanced Applications

  • OLED Host Materials : Triazolopyridine-carbazole hybrids (e.g., o-CzTP) achieve high triplet energy (>2.9 eV) and external quantum efficiency (27.1% for blue PhOLEDs) .
  • Design Principles :
    • Electron-Deficient Cores : Enhance electron transport in ETL (electron transport layers).
    • Bipolar Structures : Carbazole donors balance hole/electron mobility .

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